CCG-1423

Catalog No.
S548333
CAS No.
285986-88-1
M.F
C18H13ClF6N2O3
M. Wt
454.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
CCG-1423

CAS Number

285986-88-1

Product Name

CCG-1423

IUPAC Name

N-[1-(4-chloroanilino)-1-oxopropan-2-yl]oxy-3,5-bis(trifluoromethyl)benzamide

Molecular Formula

C18H13ClF6N2O3

Molecular Weight

454.7 g/mol

InChI

InChI=1S/C18H13ClF6N2O3/c1-9(15(28)26-14-4-2-13(19)3-5-14)30-27-16(29)10-6-11(17(20,21)22)8-12(7-10)18(23,24)25/h2-9H,1H3,(H,26,28)(H,27,29)

InChI Key

DSMXVSGJIDFLKP-UHFFFAOYSA-N

SMILES

CC(C(=O)NC1=CC=C(C=C1)Cl)ONC(=O)C2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F

Solubility

Soluble in DMSO, not in water

Synonyms

CCG 1423, CCG-1423, CCG1423

Canonical SMILES

CC(C(=O)NC1=CC=C(C=C1)Cl)ONC(=O)C2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F

Description

The exact mass of the compound n-(2-(4-Chloroanilino)-1-methyl-2-oxoethoxy)-3,5-bis(trifluoromethyl)benzamide is 454.05189 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 742825. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Amines - Aniline Compounds - Anilides - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

CCG-1423 is a small-molecule compound that serves as an inhibitor of the RhoA signaling pathway, specifically targeting the myocardin-related transcription factors (MRTFs) and serum response factor (SRF) transcriptional activation. Its chemical structure is characterized by the formula N-[2-(4-chloroanilino)-1-methyl-2-oxoethoxy]-3,5-bis(trifluoromethyl)benzamide, and it has a CAS number of 285986-88-1. This compound has shown promise in various biological assays, particularly in the context of cancer research, where it disrupts transcriptional responses associated with the Rho pathway .

Due to the absence of specific data, it's important to consider general safety precautions when handling unknown organic compounds. This may include wearing personal protective equipment (PPE) like gloves, goggles, and a lab coat while handling the compound and working in a well-ventilated fume hood.

Please note:

  • The information provided is based on scientific understanding of functional groups and general chemical principles.
  • The absence of data on specific properties or reactions doesn't necessarily imply its absence. Further research might be required to obtain this information.
. It inhibits the nuclear translocation of MRTF-A by blocking its interaction with importin proteins, thereby preventing MRTF-A from activating gene transcription linked to actin dynamics and cellular growth responses . The compound also interacts with MICAL-2, an atypical actin regulatory protein, which further implicates it in the modulation of cytoskeletal dynamics and transcriptional regulation .

The biological activity of CCG-1423 is notable for its ability to inhibit several cancer-related processes. It has been demonstrated to suppress cancer cell migration, proliferation, and invasion in various cell lines that overexpress RhoA. Additionally, CCG-1423 reduces RNA polymerase II elongation and dampens the transcriptional response to stress stimuli such as heat shock . The compound exhibits selectivity for Rho-overexpressing cells at nanomolar to low micromolar concentrations, making it a potential therapeutic candidate for targeting RhoA-driven malignancies .

The synthesis of CCG-1423 involves several organic chemistry techniques, including coupling reactions and functional group modifications. The process typically begins with the formation of a benzamide derivative followed by the introduction of chloroaniline and trifluoromethyl groups. Specific details on synthetic routes may vary across studies but generally emphasize the importance of maintaining stereochemistry to achieve the desired inhibitory effects on MRTF/SRF pathways .

CCG-1423 has significant potential applications in cancer therapy due to its ability to inhibit RhoA-mediated signaling pathways. It is being explored as a pharmacological tool to disrupt transcriptional responses in various cancers, particularly those characterized by aberrant RhoA signaling. Moreover, its role in modulating cellular processes such as migration and invasion makes it a candidate for therapeutic strategies against metastasis .

Studies have shown that CCG-1423 interacts with multiple molecular targets, including MRTF-A and MICAL-2. These interactions are crucial for its mechanism of action as an inhibitor of RhoA signaling. Isothermal titration calorimetry experiments have confirmed binding affinities between CCG-1423 and these proteins, indicating its effectiveness in modulating their activity within cellular contexts . Further investigations into its binding dynamics and downstream effects on gene expression are ongoing.

Several compounds exhibit structural similarities to CCG-1423 and share common mechanisms of action within the RhoA signaling pathway:

Compound NameStructure CharacteristicsUnique Features
CCG-203971Similar core structure with variations in side chainsEnhanced potency against specific cancer types
CCG-258531Structurally related but less activeMinimal binding affinity compared to CCG-1423
CCG-977Contains different substituentsTargets different aspects of RhoA signaling

CCG-1423 stands out due to its specific inhibition of MRTF/SRF-dependent transcriptional activation without altering DNA binding, which differentiates it from other compounds that may target similar pathways but through different mechanisms .

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

4.9

Hydrogen Bond Acceptor Count

9

Hydrogen Bond Donor Count

2

Exact Mass

454.0518889 g/mol

Monoisotopic Mass

454.0518889 g/mol

Heavy Atom Count

30

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Wikipedia

CCG-1423

Dates

Modify: 2023-08-15
1: Hayashi K, Watanabe B, Nakagawa Y, Minami S, Morita T. RPEL proteins are the molecular targets for CCG-1423, an inhibitor of Rho signaling. PLoS One. 2014 Feb 18;9(2):e89016. doi: 10.1371/journal.pone.0089016. eCollection 2014. PubMed PMID: 24558465; PubMed Central PMCID: PMC3928398.
2: Bell JL, Haak AJ, Wade SM, Sun Y, Neubig RR, Larsen SD. Design and synthesis of tag-free photoprobes for the identification of the molecular target for CCG-1423, a novel inhibitor of the Rho/MKL1/SRF signaling pathway. Beilstein J Org Chem. 2013 May 21;9:966-73. doi: 10.3762/bjoc.9.111. Print 2013. PubMed PMID: 23766813; PubMed Central PMCID: PMC3678708.
3: Evelyn CR, Bell JL, Ryu JG, Wade SM, Kocab A, Harzdorf NL, Showalter HD, Neubig RR, Larsen SD. Design, synthesis and prostate cancer cell-based studies of analogs of the Rho/MKL1 transcriptional pathway inhibitor, CCG-1423. Bioorg Med Chem Lett. 2010 Jan 15;20(2):665-72. doi: 10.1016/j.bmcl.2009.11.056. Epub 2009 Nov 18. PubMed PMID: 19963382; PubMed Central PMCID: PMC2818594.
4: Evelyn CR, Wade SM, Wang Q, Wu M, Iñiguez-Lluhí JA, Merajver SD, Neubig RR. CCG-1423: a small-molecule inhibitor of RhoA transcriptional signaling. Mol Cancer Ther. 2007 Aug;6(8):2249-60. PubMed PMID: 17699722.

Explore Compound Types